1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine
Description
Properties
Molecular Formula |
C10H12FN3 |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-ethyl-6-fluoro-2-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H12FN3/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3,12H2,1-2H3 |
InChI Key |
XSBJULMAUFATGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C(=C2)F)N)C |
Origin of Product |
United States |
Preparation Methods
Debus-Radziszewski Synthesis
This classical method involves the condensation of an aldehyde, an amine, and a glyoxal or equivalent in the presence of an acid catalyst. For 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine, substituted o-phenylenediamine derivatives bearing the fluorine atom at the 5-position are reacted with appropriate aldehydes (e.g., acetaldehyde for ethyl substitution) and methylating agents to construct the benzimidazole ring with desired substituents.
- Reaction conditions: Acidic medium, reflux temperature, solvents such as ethanol or dimethylformamide (DMF).
- Advantages: Straightforward, good yields, and amenable to scale-up.
- Characterization: TLC monitoring, melting point, FTIR (notably C=N stretch near 1618 cm⁻¹), and NMR spectroscopy confirm product formation.
Wallach Synthesis
This method involves the reaction of o-phenylenediamine derivatives with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides). For this compound, 5-fluoro-2-methyl-o-phenylenediamine can be reacted with ethyl-substituted carboxylic acid derivatives to form the benzimidazole core.
- Reaction conditions: Heating under reflux in solvents like acetic acid or polyphosphoric acid.
- Yield: Moderate to high depending on reaction optimization.
- Notes: Requires careful control to avoid side reactions.
Alpha Halo-Ketone Route
This approach uses alpha halo-ketones reacting with o-phenylenediamine derivatives. For example, an alpha bromo or chloro ketone bearing the ethyl and methyl groups can be reacted with 5-fluoro-o-phenylenediamine to form the benzimidazole ring.
- Reaction conditions: Typically conducted in polar aprotic solvents (e.g., DMF) at mild temperatures.
- Advantages: Allows for regioselective introduction of substituents.
- Limitations: Requires preparation of alpha halo-ketones.
Marckwald Synthesis
This method involves the reaction of o-phenylenediamine with nitriles under acidic or basic catalysis to form benzimidazoles.
- Reaction conditions: Heating with nitriles in the presence of acids or bases.
- Application: Useful for introducing various substituents at the 2-position.
- Relevance: Can be adapted for methyl substitution in the target compound.
Nucleophilic Substitution Reaction Approach
According to Vulcanchem data, the synthesis can involve nucleophilic substitution, where a suitable precursor such as a halogenated benzimidazole intermediate undergoes substitution by ethyl or methyl nucleophiles under controlled conditions.
- Typical conditions: Use of polar solvents (e.g., DMF), moderate temperatures (~16 °C), and prolonged reaction times (up to 16 hours).
- Purification: Recrystallization or chromatographic techniques (e.g., preparative HPLC) to achieve high purity.
Representative Synthetic Procedure and Data
| Step | Reagents/Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Fluoro-2-methyl-o-phenylenediamine + Acetaldehyde | Acid catalyst, reflux in ethanol, 12-18 h | 70-80 | Formation of benzimidazole core via Debus-Radziszewski |
| 2 | Intermediate + Ethyl halide (e.g., ethyl bromide) | DMF, 16 °C, 16 h | 65-75 | Nucleophilic substitution for ethyl group installation |
| 3 | Purification | Preparative HPLC or recrystallization | >95 purity | Confirmed by NMR, MS, FTIR |
Analytical Characterization Techniques
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups such as C-F stretch (~1100-1250 cm⁻¹), C=N stretch (~1618 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR: Ethyl group protons appear at δ ~1.2–1.4 ppm (CH3) and δ ~4.0–4.5 ppm (CH2). Aromatic and methyl protons appear between δ 2.0–8.5 ppm.
- ^13C NMR: Confirms carbon environments corresponding to methyl, ethyl, and aromatic carbons.
- Mass Spectrometry (MS): Confirms molecular weight (M+H)+ peak at m/z 194.
- X-ray Crystallography: Used for definitive structural confirmation and regiochemistry.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Debus-Radziszewski | Aldehyde, o-phenylenediamine, glyoxal | Acid, reflux, ethanol/DMF | Simple, versatile, good yield | May require long reaction times |
| Wallach Synthesis | o-Phenylenediamine, carboxylic acid derivatives | Reflux, acetic acid | Moderate to high yield | Side reactions possible |
| Alpha Halo-Ketone Route | Alpha halo-ketone, o-phenylenediamine | DMF, mild heat | Regioselective | Requires halo-ketone prep |
| Marckwald Synthesis | o-Phenylenediamine, nitriles | Acid/base catalysis, heat | Good for 2-substitution | Limited substrate scope |
| Nucleophilic Substitution | Halogenated benzimidazole intermediate | DMF, low temp, long time | Efficient ethyl group introduction | Requires intermediate prep |
Chemical Reactions Analysis
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the synthesis of essential proteins in bacterial cells, leading to cell death . In anticancer applications, it interferes with the DNA replication process, preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine
- Key differences : Replaces the 1-ethyl group with a phenyl substituent.
- Pharmacological data : Exhibits moderate antimicrobial (MIC: 8–32 µg/mL) and anti-inflammatory activity (IC~50~: 45–60 µg/mL in BSA denaturation assay) .
- ADME properties : High lipophilicity (logP: 3.2–4.1), moderate water solubility (31c, 31d: 0.1–0.3 mg/mL), and high blood-brain barrier (BBB) permeability .
1-Methyl-1H-benzo[d]imidazol-6-amine
- Key differences : Lacks fluorine and ethyl groups.
- Physicochemical properties : Lower molecular weight (147.18 g/mol) and logP (~1.8), leading to improved aqueous solubility compared to fluorinated analogs .
- Synthetic yield : 78% via tin(II) chloride reduction .
2-Ethyl-1H-benzo[d]imidazol-6-amine
- Key differences : Ethyl group at the 2-position instead of 1-position.
Fluorine Substituent Impact
- The 5-fluoro group in the target compound enhances: Metabolic stability: Resistance to oxidative degradation . Lipophilicity: Increases membrane permeability (logP +0.5–1.0 vs. non-fluorinated analogs) .
Biological Activity
1-Ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 179.19 g/mol. Its structure includes a benzimidazole core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.
Case Study: In Vitro Evaluation
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The findings showed:
- IC50 Values : The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity.
- Mechanism : It was found to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
Antibacterial Activity
The antibacterial properties of this compound have been explored against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Profile
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Bacillus subtilis | 2 µg/mL |
The data suggest that this compound has potent antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains.
Table 2: Antifungal Activity Profile
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 10 µg/mL |
| Aspergillus niger | 20 µg/mL |
These results indicate that the compound could be a candidate for further development as an antifungal agent.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare 1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine, and how are intermediates characterized?
- Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with aldehydes or ketones under reflux conditions. For example, in analogous benzimidazole syntheses, aryl aldehydes are reacted with o-phenylenediamine in the presence of ammonia, followed by alkaline workup (10% NaOH) to precipitate the product . Intermediates are monitored via TLC (e.g., chloroform:methanol, 6:1 v/v) and characterized using melting point analysis, FTIR (e.g., C=N stretching at ~1618 cm⁻¹), and ¹H NMR (e.g., aromatic proton signals between δ 7.1–8.3 ppm) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- FTIR : Identifies functional groups (e.g., C-F stretch at ~1100–1250 cm⁻¹, C=N in the imidazole ring at ~1618 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent patterns (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~4.0–4.5 ppm for CH₂) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography (SHELX) : Resolves 3D structure and confirms regiochemistry .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield and purity of this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes at 80–110°C) and improves regioselectivity. For example, in related imidazole syntheses, microwaving in acetonitrile with bases like N-ethyl-N-isopropylpropan-2-amine enhances coupling efficiency while minimizing side reactions . Post-reaction purification via recrystallization (e.g., using ethanol/water) further increases purity .
Q. What computational strategies are used to evaluate this compound’s potential as an EGFR inhibitor?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to EGFR’s kinase domain (PDB ID: 1M17). Key interactions (e.g., hydrogen bonding with Met793, hydrophobic contacts with Leu718) are prioritized .
- ADMET Analysis : Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.5, indicating moderate lipophilicity) and toxicity (e.g., Ames test for mutagenicity) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for benzimidazole derivatives?
- Methodological Answer : SHELX-refined X-ray structures (e.g., CCDC entries) clarify substituent effects. For instance, ethyl and methyl groups at positions 1 and 2 may induce steric hindrance, altering binding affinity. Discrepancies between computational and experimental IC₅₀ values can be resolved by correlating crystallographic torsion angles with activity trends .
Q. What strategies mitigate conflicting results in cytotoxicity assays for this compound?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7, A549) .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
- SAR Correlation : Compare with analogs (e.g., 2-phenyl or 5-nitro derivatives) to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
